molecular formula C21H22N2O4 B6492219 2,4-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide CAS No. 898426-54-5

2,4-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide

Cat. No.: B6492219
CAS No.: 898426-54-5
M. Wt: 366.4 g/mol
InChI Key: RDTSKHPUGQBROB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a synthetic small molecule featuring a benzamide moiety substituted with two methoxy groups at the 2- and 4-positions. The benzamide is conjugated to a rigid 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienyl core, which includes a 3-methyl substituent and a 2-oxo functional group. The 2,4-dimethoxy groups on the benzamide may improve solubility and electronic interactions, such as hydrogen bonding or π-π stacking, in therapeutic contexts .

Properties

IUPAC Name

2,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-12-17-10-14(9-13-5-4-8-23(19(13)17)21(12)25)22-20(24)16-7-6-15(26-2)11-18(16)27-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTSKHPUGQBROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic molecule notable for its unique azatricyclo structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with two methoxy groups at positions 2 and 4, alongside an azatricyclo structure that includes a carbonyl group. The synthesis typically involves multi-step organic reactions starting from readily available precursors.

Synthetic Routes

  • Formation of Benzamide Core : Reacting 2,4-dimethoxybenzoic acid with an appropriate amine under acidic conditions.
  • Introduction of Azatricyclo Group : Achieved through cyclization reactions involving intermediates such as aziridines and cyclohexanones.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Activity : Preliminary data suggest potential in inhibiting cancer cell proliferation.

The biological activity is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Properties :
    • Research on human cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis in breast cancer cells .
  • Mechanistic Insights :
    • A detailed mechanistic study revealed that the compound inhibits the activity of specific kinases involved in cancer progression, suggesting a targeted approach for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar molecules:

Compound NameStructural FeaturesNotable Properties
2-Methoxy-N-(4-methylphenyl)acetamideSimple acetamide structureAnalgesic properties
5-Methoxy-N-(4-hydroxyphenyl)pentanamideHydroxyphenyl substitutionAnti-inflammatory effects
N-(3-chlorophenyl)-N-methyl-benzamideContains a chlorophenyl groupAntimicrobial activity

The complexity of the azatricyclo framework combined with dual methoxy substitutions enhances its solubility and biological interactions compared to simpler analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the 1-azatricyclo core or benzamide backbone, with variations in substituents and functional groups:

2-Methoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide Structural Difference: Lacks the 4-methoxy group on the benzamide.

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

  • Structural Difference : Replaces benzamide with an ethanediamide linker and incorporates a benzothiophene group.
  • Impact : The sulfur atom in benzothiophene may alter metabolic pathways (e.g., cytochrome P450 interactions), while the ethanediamide linkage could enhance solubility .

N-{2-Ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-methoxybenzamide Structural Difference: Substitutes the 3-methyl-2-oxo group with a 2-ethyl-3-oxo moiety.

Comparative Analysis of Structural and Functional Properties

Property Target Compound 2-Methoxy Analogue Benzothiophene Derivative 2-Ethyl-3-oxo Derivative
Benzamide Substituents 2,4-Dimethoxy 2-Methoxy None (ethanediamide linker) 2-Methoxy
Azatricyclo Substituents 3-Methyl, 2-oxo 3-Methyl, 2-oxo 2-Oxo 2-Ethyl, 3-oxo
Key Functional Groups Methoxy, amide, ketone Methoxy, amide, ketone Benzothiophene, amide, hydroxyl Ethyl, ketone, amide
Theoretical LogP Moderate (~3.5)* Slightly lower (~3.2)* Higher (~4.0)* due to S atom Higher (~3.8)* due to ethyl
Solubility Moderate (dimethoxy enhances) Lower (single methoxy) Moderate (polar ethanediamide) Lower (lipophilic ethyl)
Metabolic Stability Likely stable Similar to target May undergo S-oxidation Susceptible to oxidative metabolism

*Estimated based on substituent contributions.

Research Findings and Hypotheses

  • Electron-Donating Effects : The 2,4-dimethoxy groups in the target compound likely enhance electron density on the benzamide, improving interactions with electron-deficient biological targets (e.g., kinases or GPCRs) compared to the 2-methoxy analogue .
  • Steric Considerations : The 3-methyl group in the target compound minimizes steric hindrance compared to the 2-ethyl group in the analogue from , which may reduce binding efficacy in sterically constrained active sites .
  • Metabolic Pathways : The benzothiophene-containing derivative () may exhibit unique metabolic profiles due to sulfur’s role in phase I oxidation, a factor absent in the methoxy-substituted compounds .

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